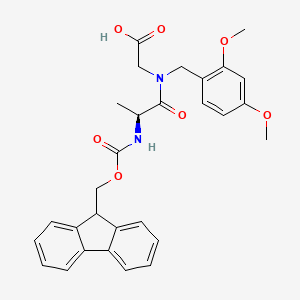

Fmoc-Ala-(Dmb)Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-Ala-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The empirical formula is C29H30N2O7 and the molecular weight is 518.56 g/mol .

Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C29H30N2O7 .Chemical Reactions Analysis

“this compound” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.5 - -21.5 ° .Wissenschaftliche Forschungsanwendungen

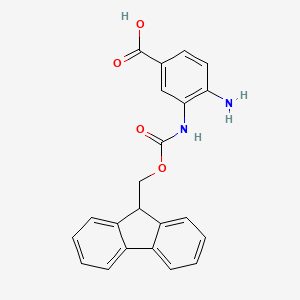

1. Steigerung der Synthese-Effizienz von Glycin-haltigen Peptiden Fmoc-Ala-(Dmb)Gly-OH ist ein hervorragendes Reagenz zur Steigerung der Synthese-Effizienz von Glycin-haltigen Peptiden durch Fmoc SPPS {svg_1}. Es kann verwendet werden, um ein Gly direkt vor einem Asp-Rest einzuführen und die Cyclisierung von Gly-haltigen Peptiden zu fördern {svg_2}.

Verhinderung der Aggregation während der Kettenassemblierung

Die Verwendung von this compound verhindert die Aggregation während der Kettenassemblierung, was zu schnelleren und besser vorhersehbaren Acylierungs- und Deprotektion-Reaktionen führt {svg_3}. Dies macht es zu einem wertvollen Werkzeug in der Peptidsynthese.

Verwendung in Standard-Kupplungsmethoden

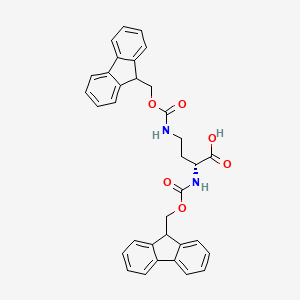

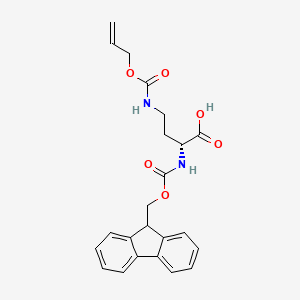

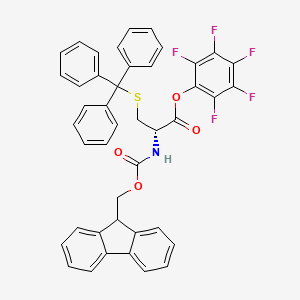

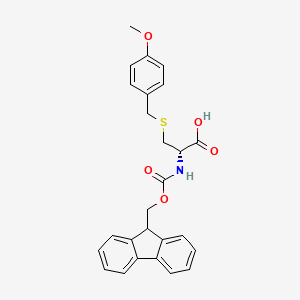

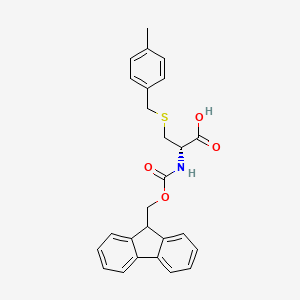

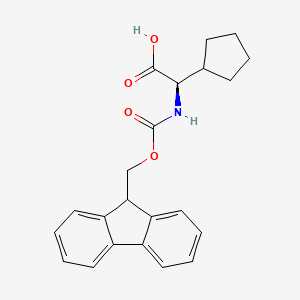

this compound ist extrem einfach zu verwenden. Standard-Kupplungsmethoden wie PyBOP/DIPEA oder DIPCDI/HOBt können für seine Einführung verwendet werden {svg_4} {svg_5} {svg_6}. Dies macht es zu einem vielseitigen Reagenz in verschiedenen Peptidsyntheseprotokollen.

Entfernung der Dmb-Gruppe

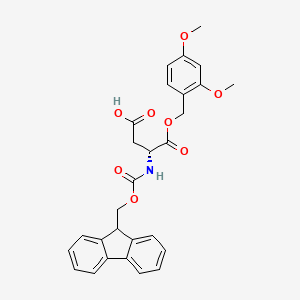

Die Entfernung der Dmb-Gruppe und die Regeneration des Glycin-Rests erfolgt während der Standard-TFA-vermittelten Spaltungsreaktion {svg_7}. Diese Eigenschaft ist vorteilhaft bei der Synthese komplexer Peptide.

5. Verwendung bei der Synthese von Pseudoprolin-Dipeptiden this compound bietet die gleichen Vorteile wie Pseudoprolin-Dipeptide in Fmoc SPPS {svg_8} {svg_9} {svg_10}. Pseudoprolin-Dipeptide sind wichtig bei der Synthese von Peptiden, da sie die Effizienz und Ausbeute der Peptidsynthese verbessern können.

Lagerung und Stabilität

this compound ist stabil und kann bei 2-8°C gelagert werden {svg_11}, was es für die Langzeitverwendung in Forschungslaboren praktikabel macht.

Wirkmechanismus

Target of Action

Fmoc-Ala-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chains that it helps to form .

Mode of Action

This compound works by enhancing the synthetic efficiency of glycine-containing peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. The compound’s action affects the pathway by accelerating the synthesis process and improving its efficiency .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) and its stability at low temperatures (2-8°c) are important factors that can impact its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps prevent aggregation during the synthesis process, leading to more predictable and efficient reactions . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable at low temperatures (2-8°C) and is soluble in DMF, which are important considerations for its storage and use .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDFPJNCCCPIHR-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)